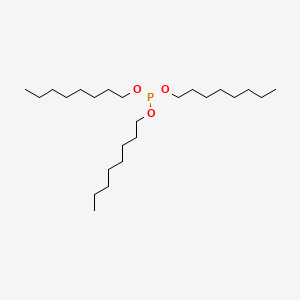

Trioctyl phosphite

Description

Properties

IUPAC Name |

trioctyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQNJVLFFRMJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184371 | |

| Record name | Phosphorous acid, trioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3028-88-4 | |

| Record name | Octyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3028-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, trioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003028884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl phosphite, (C8H17O)3P | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, trioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Trioctyl Phosphite from 1-Octanol and Phosphorus Trichloride

This document provides an in-depth technical exploration of the synthesis of trioctyl phosphite, a versatile organophosphorus compound utilized as a stabilizer, antioxidant, and intermediate in various chemical industries. Tailored for researchers and chemical development professionals, this guide elucidates the underlying chemical principles, provides a field-proven experimental protocol, and emphasizes critical safety and handling procedures.

Foundational Principles: The Reaction Mechanism

The synthesis of this compound from 1-octanol and phosphorus trichloride (PCl₃) is a classic example of a nucleophilic substitution reaction at a phosphorus(III) center. The reaction proceeds through the stepwise displacement of the chloride atoms on the PCl₃ molecule by the nucleophilic octanoxy group derived from 1-octanol.

The overall stoichiometry of the reaction is:

PCl₃ + 3 CH₃(CH₂)₇OH + 3 B → P(O(CH₂)₇CH₃)₃ + 3 B·HCl

Where 'B' represents a tertiary amine base.

Causality of Key Components:

-

Phosphorus Trichloride (PCl₃): As a phosphorus(III) halide, PCl₃ serves as an excellent electrophile. The phosphorus atom is susceptible to nucleophilic attack due to the electron-withdrawing nature of the three chlorine atoms.

-

1-Octanol: The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the phosphorus center.

-

Tertiary Amine Base: The inclusion of a base, such as triethylamine or pyridine, is critical.[1][2] Each substitution step liberates one equivalent of hydrogen chloride (HCl). In the absence of a base, the generated HCl can protonate the alcohol, reducing its nucleophilicity, or react with the newly formed phosphite ester, leading to undesirable side products like dioctyl phosphite.[1][2] The tertiary amine acts as an HCl scavenger, forming a stable and often insoluble ammonium hydrochloride salt, which drives the reaction to completion and simplifies purification.[1][3]

The reaction mechanism can be visualized as a three-stage process, with each stage involving the substitution of one chloride ion.

Caption: Stepwise nucleophilic substitution mechanism for this compound synthesis.

Field-Proven Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations involving phosphorus trichloride must be conducted in a certified chemical fume hood.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |

| Phosphorus Trichloride | PCl₃ | 137.33 | 1.574 | 13.7 g (8.7 mL) | 0.10 | 1.0 |

| 1-Octanol | C₈H₁₈O | 130.23 | 0.824 | 40.4 g (49.0 mL) | 0.31 | 3.1 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 0.726 | 31.4 g (43.2 mL) | 0.31 | 3.1 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 400 mL | - | - |

Experimental Workflow

The synthesis follows a logical progression from reaction setup to final product characterization.

Caption: General experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Charging: In the reaction flask, combine 1-octanol (40.4 g, 0.31 mol), triethylamine (31.4 g, 0.31 mol), and 300 mL of anhydrous diethyl ether.

-

Cooling: Immerse the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. Maintaining a low temperature is crucial as the reaction is highly exothermic.

-

PCl₃ Addition: Dissolve phosphorus trichloride (13.7 g, 0.10 mol) in 100 mL of anhydrous diethyl ether in the dropping funnel. Add the PCl₃ solution dropwise to the stirred octanol mixture over a period of 60-90 minutes. The rate of addition must be controlled to maintain the internal temperature below 10 °C.[4] A voluminous white precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.

-

Workup - Salt Removal: Filter the reaction mixture under vacuum through a sintered glass funnel to remove the triethylamine hydrochloride precipitate. Wash the filter cake with two 50 mL portions of anhydrous diethyl ether to recover any entrained product.

-

Purification - Solvent Removal: Combine the filtrate and the ether washings. Remove the diethyl ether using a rotary evaporator.

-

Purification - Final Product Isolation: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Critical Safety and Hazard Management

A thorough risk assessment is mandatory before commencing this synthesis.

-

Phosphorus Trichloride (PCl₃): PCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[5][6][7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[5][7]

-

Handling: Always handle PCl₃ in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

-

Spills: Neutralize small spills with a dry material like sand or sodium bicarbonate. Do not use water.

-

-

1-Octanol: Flammable liquid and can cause skin and eye irritation.

-

Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Can cause severe skin and eye burns.

-

Waste Disposal: Quench any residual PCl₃ by slowly adding it to a stirred, cooled solution of sodium bicarbonate. All liquid and solid waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

Product Characterization: A Self-Validating System

Proper characterization confirms the identity and purity of the synthesized this compound.

-

Physical Properties: A colorless, clear liquid with a characteristic phosphite odor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most definitive technique. This compound will exhibit a single peak in the characteristic phosphite ester region, typically around +139 ppm (relative to a phosphoric acid standard).[1] The absence of other signals, particularly in the phosphate region (~0 ppm), confirms the lack of oxidation.

-

¹H NMR: The spectrum will show characteristic signals for the octyl chain: a triplet for the terminal methyl group (~0.9 ppm), a broad multiplet for the methylene groups (~1.3-1.4 ppm), and a multiplet for the methylene group adjacent to the oxygen (~3.9 ppm). Integration of these signals should correspond to the C₈H₁₇O structure.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the octyl chain.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum serves as a rapid confirmation of functional groups. Key absorbances include strong C-H stretching bands around 2850-2960 cm⁻¹ and a characteristic, strong P-O-C stretching band around 1020-1050 cm⁻¹. The absence of a broad O-H stretching band (from ~3200-3600 cm⁻¹) confirms the complete reaction of the 1-octanol starting material.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Moisture in reagents or glassware. 2. PCl₃ loss due to evaporation or reaction with air. 3. Incomplete reaction. | 1. Thoroughly dry all glassware and use anhydrous solvents. 2. Handle PCl₃ quickly and under an inert atmosphere. 3. Extend reaction time or allow for a longer period of stirring at room temperature. |

| Product is Cloudy or Contains Solids | Incomplete removal of triethylamine hydrochloride salt. | Re-dissolve the product in a non-polar solvent (e.g., hexane), filter again, and re-evaporate the solvent. |

| ³¹P NMR shows multiple peaks | 1. Presence of dialkyl phosphite (side reaction). 2. Oxidation of product to trioctyl phosphate. | 1. Ensure stoichiometric or slight excess of base and maintain low reaction temperature. 2. Handle the final product under an inert atmosphere to prevent air oxidation. Re-purify by vacuum distillation. |

References

Sources

- 1. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 2. Phosphite ester - Wikipedia [en.wikipedia.org]

- 3. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. opcw.org [opcw.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. EP0666266A1 - Process for the preparation of trismethylolalkane phosphite - Google Patents [patents.google.com]

- 10. CN103435642B - Production method of trioctyl phosphate - Google Patents [patents.google.com]

- 11. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]

- 12. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 13. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]

- 14. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 15. US3253036A - Alkylation of amines with alkyl phosphites - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Trioctyl Phosphite

This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of organophosphorus compounds. Herein, we provide a detailed exploration of the ³¹P NMR chemical shift of trioctyl phosphite, a widely used industrial chemical, offering both theoretical understanding and practical, field-proven insights for its analysis.

Introduction to ³¹P NMR Spectroscopy and the Significance of this compound

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantification of phosphorus-containing compounds.[1] The ³¹P nucleus possesses favorable NMR properties, including a natural abundance of 100% and a spin quantum number of ½, which results in sharp, readily interpretable spectra.[1] The chemical shift range in ³¹P NMR is extensive, spanning over 700 ppm, which allows for the sensitive differentiation of various phosphorus environments.[1]

This compound, also known as phosphorous acid trioctyl ester (CAS No: 3028-88-4), is a key organophosphorus compound with the chemical formula P(O(CH₂)₇CH₃)₃. It finds extensive application as a stabilizer and antioxidant in polymers, a lubricant additive, and an intermediate in chemical synthesis. Its performance and reactivity are intrinsically linked to its molecular structure and purity, making ³¹P NMR an essential tool for its characterization and quality control.

The ³¹P NMR Chemical Shift of this compound: A Detailed Analysis

The ³¹P NMR chemical shift is a sensitive indicator of the electronic environment surrounding the phosphorus nucleus. For this compound, a trivalent phosphorus compound (P(III)), the chemical shift is expected to appear in a characteristic downfield region.

Expected Chemical Shift Value

Based on established correlations for trialkyl phosphites, the ³¹P NMR chemical shift for this compound is anticipated to be in the range of +125 to +145 ppm relative to the external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[2] For comparison, similar trialkyl phosphites such as triethyl phosphite exhibit a chemical shift at approximately +139 ppm.[3] This downfield shift is characteristic of P(III) esters.

Factors Influencing the Chemical Shift

Several factors can influence the precise chemical shift of this compound:

-

Solvent: While non-deuterated solvents can be used for ³¹P NMR as they lack phosphorus atoms, the choice of solvent can still cause minor variations in the chemical shift due to differences in magnetic susceptibility and solvent-solute interactions. Common solvents for acquiring ³¹P NMR spectra include chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and toluene.

-

Concentration: Sample concentration can subtly affect the chemical shift, particularly at high concentrations where intermolecular interactions become more significant.

-

Temperature: Temperature fluctuations can lead to changes in molecular motion and intermolecular interactions, which may result in slight shifts in the resonance frequency.

-

Purity: The presence of impurities, particularly oxidation or hydrolysis products, will result in additional peaks in the spectrum. For instance, the corresponding phosphate oxidation product would appear at a significantly different chemical shift, typically in the range of 0 to -20 ppm.[2]

Data Summary

The following table summarizes the expected ³¹P NMR chemical shift for this compound and related compounds for comparative analysis.

| Compound | Structure | Expected ³¹P Chemical Shift (ppm vs. 85% H₃PO₄) |

| This compound | P(O(CH₂)₇CH₃)₃ | ~ +138 (estimated) |

| Triethyl Phosphite | P(OCH₂CH₃)₃ | ~ +139[3] |

| Trioctyl Phosphate | O=P(O(CH₂)₇CH₃)₃ | ~ 0 to -5 (estimated) |

| Phosphoric Acid | H₃PO₄ | 0 (Reference) |

Experimental Protocol for Acquiring a High-Quality ³¹P NMR Spectrum of this compound

This section provides a detailed, self-validating protocol for the acquisition of a quantitative ³¹P NMR spectrum of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation

Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum free of artifacts.

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable solvent (e.g., CDCl₃ for field-frequency locking, though non-deuterated solvents can also be used). The use of a deuterated solvent is best practice for maintaining a stable magnetic field.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Filtration (Critical Step): Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral resolution and broaden the NMR signals.

-

Internal Standard (Optional for Quantification): For accurate quantification, a known amount of an internal standard with a distinct and non-overlapping ³¹P resonance can be added. Triphenyl phosphate is a suitable option for this purpose.

NMR Spectrometer Setup and Acquisition Parameters

Rationale: The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the final spectrum.

-

Spectrometer Tuning: Tune the NMR probe to the ³¹P frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent (if using a deuterated solvent) and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard one-pulse experiment. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[1]

-

Acquisition Time (AT): Set to at least 2-3 seconds to ensure adequate data points across the narrow phosphite peak.

-

Relaxation Delay (D1): A crucial parameter for quantitative accuracy. Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei in the sample. For phosphites, a D1 of 10-20 seconds is a good starting point.

-

Pulse Width: Calibrate a 90° pulse for the ³¹P channel.

-

Spectral Width (SW): A spectral width of at least 250 ppm, centered around 50 ppm, will be sufficient to cover the expected phosphite peak and potential impurities.

-

Number of Scans (NS): Due to the high natural abundance of ³¹P, a relatively small number of scans (e.g., 16-64) is typically sufficient to achieve a good signal-to-noise ratio.

-

Decoupling: Use proton decoupling (e.g., Waltz-16) during the acquisition period to simplify the spectrum by removing ¹H-³¹P couplings.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the peak for the external 85% H₃PO₄ standard to 0 ppm. If an internal standard is used, its chemical shift can be used for referencing.

-

Integration: Integrate the area of the this compound peak and any other observed phosphorus signals for quantitative analysis.

Visualization of Key Concepts

Molecular Structure and ³¹P NMR Chemical Shift

The following diagram illustrates the molecular structure of this compound and its correlation to the expected ³¹P NMR chemical shift region.

Caption: Structure of this compound and its expected ³¹P NMR signal.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for acquiring the ³¹P NMR spectrum of this compound.

Caption: Experimental workflow for ³¹P NMR analysis of this compound.

Conclusion

The ³¹P NMR chemical shift of this compound is a key analytical parameter for its identification and characterization. By understanding the theoretical basis of its chemical shift and adhering to a rigorous, well-validated experimental protocol, researchers can confidently obtain high-quality, reproducible data. This guide provides the necessary framework for achieving this, empowering scientists to effectively utilize ³¹P NMR in their research and development endeavors.

References

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. National Institutes of Health. [Link]

-

31P chemical shifts. Steffen's Chemistry Pages. [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Octyl phosphite. PubChem. [Link]

-

31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]

-

Trioctyl phosphine oxide. SpectraBase. [Link]

-

The benchmark of 31P NMR parameters in phosphate. SciSpace. [Link]

-

31P NMR spectra for triethyl phosphite. ResearchGate. [Link]

-

The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Royal Society of Chemistry. [Link]

-

31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. DTIC. [Link]

Sources

An In-depth Technical Guide to the Solubility of Trioctyl Phosphite in Organic Solvents

Introduction

Trioctyl phosphite, a trialkyl phosphite ester, is a compound of significant interest in various fields, including organic synthesis, polymer chemistry, and materials science, where it often serves as a stabilizer, antioxidant, or a reactant in diverse chemical transformations. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its solubility characteristics in organic solvents is paramount for its effective application in reaction media, formulation development, and purification processes.

The solubility of a compound is not merely a physical constant but a complex interplay of intermolecular forces between the solute and the solvent. This guide provides an in-depth technical exploration of the solubility of this compound, moving beyond simple qualitative descriptors to a predictive framework based on sound thermodynamic principles. In the absence of extensive empirical solubility data for this compound, this guide will equip the reader with the theoretical tools and practical methodologies to predict and assess its solubility in a wide array of organic solvents.

Physicochemical Properties: The Foundation of Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties, as well as those of the solvents .

This compound: A Molecular Profile

This compound possesses a central phosphorus atom bonded to three octyloxy groups. The long, nonpolar alkyl chains dominate the molecule's character, rendering it largely nonpolar and lipophilic.

Key Physicochemical Properties of this compound (and its Analogue, Trioctyl Phosphate):

| Property | Value (this compound) | Value (Trioctyl Phosphate - Analogue) | Source |

| Molecular Formula | C₂₄H₅₁O₃P | C₂₄H₅₁O₄P | - |

| Molecular Weight | 418.6 g/mol | 434.6 g/mol | - |

| Appearance | Clear, colorless liquid | Colorless, viscous liquid | - |

| Hansen Solubility Parameters (HSP) | Not available | δD: 16.2, δP: 5.9, δH: 4.2 (MPa⁰.⁵) | [1] |

| Water Solubility | Low | Very low (0.600 mg/L at 24°C) | - |

| General Organic Solvent Solubility | Miscible with alcohol and ether | Soluble in many organic solvents |

Note: Due to the scarcity of published data for this compound, the Hansen Solubility Parameters for the structurally similar trioctyl phosphate are utilized as a close approximation in this guide.

Organic Solvents: A Spectrum of Properties

The choice of an organic solvent is critical in determining the solubility of this compound. Solvents are broadly classified based on their polarity, which is a function of their molecular structure and the resulting distribution of electron density.

Key Properties of Common Organic Solvents:

| Solvent | Dielectric Constant (ε) at 20°C | Hansen Solubility Parameters (MPa⁰.⁵) |

| δD | ||

| Nonpolar Solvents | ||

| n-Hexane | 1.88 | 14.9 |

| Toluene | 2.38 | 18.0 |

| Diethyl Ether | 4.34 | 14.5 |

| Polar Aprotic Solvents | ||

| Acetone | 20.7 | 15.5 |

| Ethyl Acetate | 6.02 | 15.8 |

| Dichloromethane | 9.08 | 17.0 |

| Polar Protic Solvents | ||

| Ethanol | 24.5 | 15.8 |

| Methanol | 32.7 | 14.7 |

| Water | 80.1 | 15.5 |

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplistic, principle of solubility. A more quantitative and predictive understanding can be achieved through the application of solubility parameters.

From Hildebrand to Hansen: A More Nuanced Approach

The Hildebrand solubility parameter (δ) provides a single value to estimate the cohesive energy density of a substance.[2] However, for molecules with polar and hydrogen-bonding capabilities, this single parameter is insufficient. Hansen Solubility Parameters (HSP) offer a more refined model by dividing the total cohesive energy into three components[3][4]:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter is related to these components by the equation:

δ² = δD² + δP² + δH²

Predicting Solubility with the Hansen Solubility Sphere

The core of the predictive power of HSP lies in the concept of the "Hansen Solubility Sphere".[2] For a given solute, a sphere can be defined in the three-dimensional Hansen space (with axes δD, δP, and δH). Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute, while those outside are poor solvents.

The distance (Ra) between the HSP of the solute (in this case, our this compound analogue) and a solvent is calculated using the following equation[5]:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A smaller Ra value indicates a higher likelihood of solubility. A solute is generally considered soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute's solubility sphere. While R₀ for this compound is not empirically determined, a smaller Ra value is a strong indicator of better solubility.

Predicted Solubility of this compound in Organic Solvents

Based on the Hansen Solubility Parameters of the trioctyl phosphate analogue (δD: 16.2, δP: 5.9, δH: 4.2 MPa⁰.⁵), we can predict the solubility of this compound in various organic solvents by calculating the Hansen distance (Ra).

Table of Predicted Solubility Based on Hansen Distance (Ra):

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (MPa⁰.⁵) | Predicted Solubility |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 7.9 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 5.5 | Very Good |

| Diethyl Ether | 14.5 | 2.9 | 4.6 | 4.4 | Very Good |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.1 | Excellent |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.1 | Very Good |

| Polar Protic Solvents | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 15.6 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 40.1 | Insoluble |

Interpretation of Predicted Solubility:

The predictions align with the general principle of "like dissolves like." The largely nonpolar nature of this compound, indicated by its relatively low δP and δH values, suggests good solubility in nonpolar and moderately polar aprotic solvents. The calculated small Ra values for solvents like toluene, diethyl ether, ethyl acetate, and dichloromethane strongly support this. Conversely, the large Ra values for highly polar and hydrogen-bonding solvents like ethanol, methanol, and especially water, predict poor solubility to insolubility. The long alkyl chains of this compound disrupt the strong hydrogen-bonding network of these protic solvents, making dissolution energetically unfavorable.

Experimental Protocol for Determining Liquid-Liquid Miscibility

While theoretical predictions are invaluable, experimental verification is the cornerstone of scientific integrity. The following protocol provides a robust method for determining the miscibility of this compound with various organic solvents.

Materials and Equipment

-

This compound (of known purity)

-

A range of organic solvents (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Centrifuge (optional)

-

Temperature-controlled environment (e.g., water bath)

-

Clear glass vials or test tubes with secure caps

Step-by-Step Methodology

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Work in a well-ventilated fume hood, as many organic solvents are volatile and may be hazardous.

-

Solvent Addition: Into a series of labeled vials, add a fixed volume (e.g., 2 mL) of each organic solvent to be tested.

-

This compound Addition: To each vial, add a specific volume of this compound. It is advisable to test a range of volume ratios (e.g., 1:1, 1:4, 4:1) to observe the full range of miscibility.

-

Mixing: Securely cap each vial and vortex for at least 30 seconds to ensure thorough mixing.

-

Equilibration: Allow the vials to stand undisturbed in a temperature-controlled environment for a minimum of 15 minutes to reach equilibrium.

-

Observation: Carefully observe each vial against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase.

-

Immiscible: Two distinct liquid layers will be visible. Note the relative positions of the layers to infer relative densities.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time. Centrifugation can be used to accelerate the separation of partially miscible liquids.

-

-

Documentation: Record the observations for each solvent and volume ratio in a systematic manner.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the miscibility of this compound in organic solvents.

Factors Influencing Solubility

Several external factors can influence the solubility of this compound:

-

Temperature: For most liquid-liquid systems, miscibility tends to increase with temperature. However, some systems exhibit a lower critical solution temperature (LCST), where they are miscible at lower temperatures and immiscible at higher temperatures. The effect of temperature on the solubility of this compound in a specific solvent should be determined experimentally if the application requires a wide temperature range.

-

Pressure: For liquid-liquid systems, the effect of pressure on solubility is generally negligible under typical laboratory conditions.

-

Impurities: The presence of impurities in either the this compound or the solvent can significantly alter the solubility behavior. For instance, the presence of water in a nonpolar solvent can decrease the solubility of the nonpolar this compound.

Conclusion

This guide provides not only a theoretical understanding of the factors governing the solubility of this compound but also a practical, step-by-step methodology for its experimental determination. By combining theoretical prediction with empirical verification, scientists can confidently select appropriate solvent systems for their specific applications, thereby optimizing reaction conditions, facilitating product purification, and advancing their research and development endeavors.

References

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Moorpark College. (n.d.). Chem 12 Lab Manual. Retrieved from [Link]

-

Rowan Scientific. (2023, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

Scribd. (n.d.). Liquid Miscibility Lab Guide. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Study.com. (n.d.). Miscible Liquids | Definition & Examples. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Green Chemistry, 19(24), 5784-5790. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]

-

YouTube. (2021, November 4). Immiscible Liquid Phase Equilibrium Example [Video]. LearnChemE. Retrieved from [Link]

-

YouTube. (2020, August 12). Miscibility and Solubility Experiments [Video]. The Science Classroom. Retrieved from [Link]

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Trioctyl Phosphite

This guide provides a comprehensive overview of the synthesis of trioctyl phosphite, a versatile organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reaction mechanism, offers detailed experimental protocols, and discusses critical process parameters for achieving high yield and purity.

Foundational Principles: The Arbuzov Reaction and Phosphite Ester Synthesis

The synthesis of this compound is a classic example of the formation of a phosphite ester. The most common and industrially relevant method involves the reaction of phosphorus trichloride (PCl₃) with three equivalents of an alcohol—in this case, 1-octanol—in the presence of a base.[1] This reaction is a nucleophilic substitution at the phosphorus center, where the oxygen of the alcohol attacks the electrophilic phosphorus atom, displacing a chloride ion.

The overall stoichiometry of the reaction is as follows:

PCl₃ + 3 CH₃(CH₂)₇OH + 3 B → P(O(CH₂)₇CH₃)₃ + 3 B·HCl

Where 'B' represents a base, typically a tertiary amine such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2] The removal of HCl is crucial as its presence can lead to undesirable side reactions, most notably the cleavage of the newly formed phosphite ester to produce dioctyl phosphite and 1-chlorooctane.[3]

Unraveling the Reaction Mechanism: A Stepwise Approach

The formation of this compound from phosphorus trichloride and 1-octanol is a sequential process. The lone pair of electrons on the oxygen atom of 1-octanol acts as a nucleophile, attacking the phosphorus atom of PCl₃. This process is repeated three times, with each step involving the substitution of a chlorine atom with an octoxy group.

Step 1: Formation of Octyldichlorophosphite

The first molecule of 1-octanol attacks the phosphorus trichloride, leading to the formation of an unstable intermediate that subsequently loses a proton (abstracted by the base) and a chloride ion to yield octyldichlorophosphite.

Step 2: Formation of Dioctylchlorophosphite

A second molecule of 1-octanol then attacks the octyldichlorophosphite in a similar fashion, resulting in the formation of dioctylchlorophosphite.

Step 3: Formation of this compound

Finally, the third molecule of 1-octanol reacts with dioctylchlorophosphite to yield the desired product, this compound.

The entire reaction is typically carried out in an inert solvent, such as petroleum ether or an aromatic hydrocarbon, to facilitate temperature control and mixing.[4]

Visualizing the Reaction Pathway

Caption: Stepwise synthesis of this compound.

Experimental Protocol: A Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the synthesis of trialkyl phosphites and should be performed by personnel with appropriate training in synthetic chemistry.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phosphorus Trichloride (PCl₃) | 137.33 | 13.73 g (8.75 mL) | 0.1 |

| 1-Octanol | 130.23 | 39.07 g (47.5 mL) | 0.3 |

| Triethylamine (Et₃N) | 101.19 | 30.36 g (41.8 mL) | 0.3 |

| Anhydrous Petroleum Ether | - | 400 mL | - |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Initial Charging: The flask is charged with 1-octanol, triethylamine, and 200 mL of anhydrous petroleum ether.

-

Addition of PCl₃: A solution of phosphorus trichloride in 200 mL of anhydrous petroleum ether is placed in the dropping funnel. The flask is cooled in an ice-water bath, and the PCl₃ solution is added dropwise with vigorous stirring over a period of approximately 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 10 °C.[4]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour with continued stirring. A voluminous white precipitate of triethylamine hydrochloride will form.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride is removed by vacuum filtration. The filter cake is washed with several portions of dry petroleum ether.

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting crude this compound is then purified by vacuum distillation.

Purification by Vacuum Distillation

Due to its high boiling point, this compound must be purified by vacuum distillation to prevent thermal decomposition.

| Parameter | Value |

| Boiling Point (est.) | 180-190 °C at 1 mmHg |

| Apparatus | Short-path distillation apparatus |

| Procedure | The crude product is heated under vacuum, and the fraction boiling at the expected temperature is collected. A forerun of lower-boiling impurities may be observed. |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is the most definitive technique for characterizing phosphite esters. This compound will exhibit a single resonance in the ³¹P NMR spectrum, typically around +139 ppm (relative to an external standard of 85% H₃PO₄).[2] This chemical shift is characteristic of P(III) species.

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the octyl chains. The protons on the carbon adjacent to the oxygen (OCH₂) will appear as a triplet of doublets due to coupling with both the adjacent methylene group and the phosphorus atom.

-

¹³C NMR: The ¹³C NMR spectrum will also show the eight distinct carbon environments of the octyl chains, with the carbon atom bonded to the oxygen (OCH₂) showing coupling to the phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the C-H stretching vibrations of the alkyl chains (around 2850-2960 cm⁻¹). A key feature is the P-O-C stretching vibration, which typically appears in the region of 1020-1050 cm⁻¹.

Industrial Production Considerations

On an industrial scale, the synthesis of this compound follows the same fundamental principles but with modifications to optimize efficiency, cost, and safety.

-

Choice of Base: While tertiary amines are common in laboratory settings, industrial processes may utilize ammonia as a more cost-effective acid scavenger.[3] However, the use of ammonia can lead to the formation of ammonium salts that can be more difficult to remove from the reaction mixture.

-

Solvent Selection: The choice of solvent is critical for heat management and product isolation. A solvent that allows for azeotropic removal of water, if any is present, can be advantageous.

-

Process Control: Continuous or semi-batch processes are often employed to manage the exothermicity of the reaction and to improve throughput.[4]

-

Purification: Industrial-scale purification may involve multi-stage distillation columns to achieve high purity and to recover and recycle the solvent.

Safety and Handling

-

Phosphorus Trichloride: PCl₃ is a highly corrosive and toxic liquid that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

-

1-Octanol and Triethylamine: These are flammable liquids and should be handled in a well-ventilated area away from ignition sources.

-

This compound: While less hazardous than the starting materials, this compound can cause skin and eye irritation. Appropriate PPE should be worn during handling.

Conclusion

The synthesis of this compound via the reaction of phosphorus trichloride and 1-octanol is a well-established and robust method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are essential for obtaining a high yield of pure product. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of this important organophosphorus compound.

References

-

Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]

- Bayer AG. (2003). SIDS Initial Assessment Report for SIAM 16: Triethyl phosphite.

-

Wikipedia. (2023). Triethyl phosphite. Retrieved from [Link]

- Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses, 31, 111.

- Gefter, E. L. (1964). Process for the production of trialkyl phosphites.

- Mane, S. R., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering, 2(2), 99-106.

- CN1724546A. (2006). Production method of triethyl phosphite.

- CN103374028A. (2013). Preparation method of triethyl phosphate.

-

PubChem. (n.d.). Triethyl phosphite. Retrieved from [Link]

- Richardson, R. M., & Wiemer, D. F. (2011).

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR spectra for triethyl phosphite. Retrieved from [Link]

-

Wikipedia. (2023). Phosphite ester. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Trioctyl Phosphite as a Polymer Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of trioctyl phosphite, also known as tris(2-ethylhexyl) phosphite, as a secondary antioxidant for the stabilization of polymeric materials. This document outlines the fundamental mechanisms of action, provides detailed protocols for its application and performance evaluation, and offers insights into its synergistic effects with other stabilizers.

Introduction: The Role of this compound in Polymer Integrity

Polymers are susceptible to degradation during processing and throughout their service life due to exposure to heat, oxygen, and shear stress. This degradation manifests as discoloration, loss of mechanical properties, and reduced material lifespan. This compound serves as a crucial processing and long-term heat stabilizer, primarily functioning as a secondary antioxidant. Its principal role is to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, thereby preventing chain scission and crosslinking reactions that lead to material failure.

Phosphite esters, including this compound, are indispensable in the stabilization of a wide range of polymers, notably in polyvinyl chloride (PVC) and polyolefins such as polyethylene (PE) and polypropylene (PP).[1] They are particularly effective during high-temperature processing operations where they help to maintain melt viscosity and prevent discoloration.[2]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective application.

| Property | Value | Source |

| Chemical Name | Tris(2-ethylhexyl) phosphite | N/A |

| CAS Number | 301-13-3 | [3] |

| Molecular Formula | C₂₄H₅₁O₃P | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Specific Gravity | Approx. 0.89 | [3] |

| Flash Point | 194 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and xylene. | N/A |

Note: this compound is sensitive to air and moisture and should be stored in a cool, dark place under an inert gas.[3]

Mechanism of Action: A Deeper Dive

This compound functions as a hydroperoxide decomposer. The degradation of many polymers proceeds via a free-radical chain reaction initiated by heat, light, or mechanical stress. This process generates hydroperoxides (ROOH), which are unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that further propagate the degradation cascade.

This compound intervenes by reducing hydroperoxides to stable alcohols, in a reaction where the phosphite itself is oxidized to a phosphate. This sacrificial mechanism effectively neutralizes the chain-propagating species.

Figure 1: Mechanism of polymer degradation and stabilization by this compound.

Synergistic Stabilization

This compound exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[4] While this compound decomposes hydroperoxides, hindered phenols act as radical scavengers, donating a hydrogen atom to neutralize free radicals. This dual approach provides a more comprehensive stabilization package, protecting the polymer during both processing and its long-term service life.[5][6]

Figure 2: Synergistic action of primary and secondary antioxidants.

Application in Polymer Systems

This compound is a versatile stabilizer for a variety of polymers.

Polyvinyl Chloride (PVC)

In PVC formulations, this compound is a widely used auxiliary stabilizer, often in conjunction with calcium/zinc or other primary metallic stabilizers.[1] It plays a crucial role in improving color stability and preventing "zinc burning," a rapid degradation that can occur with certain stabilizer systems.[4]

Recommended Dosage: The addition amount of liquid phosphite stabilizers in PVC is generally in the range of 10% to 35% of the total liquid stabilizer package.[1] For plasticized PVC, a typical starting point for this compound is 0.5 to 2.0 parts per hundred parts of resin (phr).

Polyolefins (Polyethylene, Polypropylene)

For polyolefins, this compound is an effective processing stabilizer that helps to preserve the melt flow index (MFI) and prevent discoloration during extrusion and molding.[7] It is almost always used in combination with a primary antioxidant.

Recommended Dosage: In polyolefins, this compound is typically used at concentrations ranging from 0.05% to 0.2% by weight, often in a 1:1 or 2:1 ratio with a primary hindered phenol antioxidant.

Experimental Protocols for Performance Evaluation

To assess the efficacy of this compound as a stabilizer, a series of standardized tests should be conducted.

Protocol 1: Evaluation of Thermal Stability by Oxidative Induction Time (OIT)

This method determines the resistance of a stabilized polymer to oxidative degradation at an elevated temperature in an oxygen atmosphere.

Applicable Standards: ASTM D3895, ISO 11357-6

Procedure:

-

Sample Preparation:

-

Prepare polymer compounds with and without this compound, and in combination with a primary antioxidant. A typical formulation for polypropylene could be:

-

Control: PP + 0.1% Hindered Phenol

-

Test Sample: PP + 0.1% Hindered Phenol + 0.1% this compound

-

-

Homogenize the components using a two-roll mill or a twin-screw extruder.

-

Press a thin film (approximately 200-250 µm) of the compounded material.

-

Cut a small disc (5-10 mg) from the film for analysis.

-

-

Instrumental Analysis (Differential Scanning Calorimetry - DSC):

-

Place the sample disc in an open aluminum pan.

-

Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for polyethylene).

-

Once the temperature has stabilized, switch the purge gas to oxygen at the same flow rate.

-

Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

-

Interpretation of Results: A longer OIT indicates greater oxidative stability. The synergistic effect of this compound can be quantified by comparing the OIT of the sample containing both antioxidants to the sum of the OITs of samples containing each antioxidant individually. For instance, an unstabilized polypropylene might have an OIT of less than 1 minute at 180°C, while a well-stabilized sample could exceed 70 minutes.[8]

Figure 3: Workflow for Oxidative Induction Time (OIT) testing.

Protocol 2: Assessment of Processing Stability via Melt Flow Index (MFI)

This protocol evaluates the ability of this compound to prevent chain scission or crosslinking during processing by measuring the change in melt flow characteristics after multiple extrusion passes.

Applicable Standard: ASTM D1238

Procedure:

-

Sample Preparation: Prepare stabilized and unstabilized polymer formulations as described in Protocol 1.

-

Multiple Extrusions:

-

Process each formulation through a single or twin-screw extruder at a representative processing temperature.

-

Collect the extrudate and re-extrude the material multiple times (e.g., 3 to 5 passes).

-

Take a sample of the material after each extrusion pass.

-

-

MFI Measurement:

-

Determine the MFI of the virgin polymer and the samples from each extrusion pass according to ASTM D1238 at a specified temperature and load.

-

Interpretation of Results: A stable polymer will exhibit minimal change in MFI after multiple extrusions. An increase in MFI suggests chain scission (degradation), while a decrease indicates crosslinking. The effectiveness of this compound is demonstrated by a smaller change in MFI for the stabilized polymer compared to the unstabilized control.

Protocol 3: Evaluation of Color Stability

This protocol assesses the ability of this compound to prevent discoloration of the polymer during thermal aging.

Applicable Standard: ASTM D1925 (Yellowness Index)

Procedure:

-

Sample Preparation:

-

Prepare compression-molded plaques or extruded films of the stabilized and unstabilized polymer formulations.

-

Measure the initial color (e.g., Yellowness Index) of the samples using a spectrophotometer or colorimeter.

-

-

Thermal Aging:

-

Place the samples in a circulating air oven at an elevated temperature (e.g., 150°C for polypropylene).

-

Remove samples at predetermined time intervals (e.g., 24, 48, 96 hours).

-

-

Color Measurement:

-

After cooling to room temperature, measure the color of the aged samples.

-

Interpretation of Results: A lower change in Yellowness Index over time indicates better color stability. This compound, particularly in PVC, should significantly reduce the rate of yellowing compared to an unstabilized or poorly stabilized formulation.[9]

Considerations for Use

-

Hydrolytic Stability: this compound, like other phosphites, is susceptible to hydrolysis, which can reduce its effectiveness and potentially lead to processing issues.[7] It is important to store it in a dry environment and minimize its exposure to moisture.

-

Compatibility: While generally compatible with a wide range of polymers, it is always advisable to conduct compatibility studies, especially at higher concentrations, to ensure no issues such as blooming or plate-out occur.

Conclusion

This compound is a highly effective secondary antioxidant that plays a critical role in the stabilization of a wide variety of polymers. By understanding its mechanism of action and employing standardized testing protocols, researchers and formulation scientists can optimize its use to enhance the processing stability and long-term durability of their materials. The synergistic combination of this compound with primary antioxidants offers a robust solution for protecting polymers from thermo-oxidative degradation.

References

-

Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). China Plastics. Retrieved January 26, 2026, from [Link]

-

Polymer Stabilizers. (n.d.). LIFE-TRIALKYL. Retrieved January 26, 2026, from [Link]

-

The Role of Phosphite Antioxidants in PVC Stabilization. (2026, January 20). OQEMA. Retrieved January 26, 2026, from [Link]

-

6 commonly used PVC auxiliary heat stabilizers. (2020, February 20). JUBANG. Retrieved January 26, 2026, from [Link]

-

Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]

-

How Antioxidants Improve the Longevity of Polyolefin-Based Materials. (2025, May 5). 3V Sigma USA. Retrieved January 26, 2026, from [Link]

-

Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 2). (n.d.). EPA NEIPS. Retrieved January 26, 2026, from [Link]

Sources

- 1. 6 commonly used PVC auxiliary heat stabilizers - Knowledge - JUBANG [pvcchemical.com]

- 2. performanceadditives.us [performanceadditives.us]

- 3. US2997454A - Polyvinyl chloride stabilizer combinations of phosphorus acid with triphosphites andheavy metal salts - Google Patents [patents.google.com]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3vsigmausa.com [3vsigmausa.com]

- 7. life-trialkyl.eu [life-trialkyl.eu]

- 8. plaschina.com.cn [plaschina.com.cn]

- 9. nbinno.com [nbinno.com]

Application Notes and Protocols: Trioctyl Phosphite in Transition Metal Catalysis

Introduction: The Versatility of Trioctyl Phosphite as a Ligand

In the landscape of transition metal catalysis, the choice of ligand is paramount in dictating the activity, selectivity, and stability of the catalytic system. Among the diverse array of ligands, phosphites (P(OR)₃) have carved a significant niche due to their unique electronic and steric properties. This compound, with its bulky alkyl groups, offers a compelling combination of steric hindrance and electron-donating character, making it a valuable ligand for a range of catalytic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key transition metal-catalyzed reactions, including detailed protocols and mechanistic insights.

Phosphite ligands are known for their straightforward synthesis and relative stability against air oxidation compared to their phosphine counterparts. The long alkyl chains of this compound impart high solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis involving hydrophobic substrates. Furthermore, the steric bulk of the octyl groups can influence the coordination sphere of the metal center, promoting specific reaction pathways and enhancing product selectivity.

Physicochemical Properties and Synthesis of this compound

This compound is a colorless to pale yellow liquid with a characteristic odor. Its physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₅₁O₃P | [1] |

| Molecular Weight | 418.6 g/mol | [2] |

| CAS Number | 301-13-3 (for Tris(2-ethylhexyl) phosphite, an isomer) | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | High boiling point | |

| Solubility | Soluble in most organic solvents | [4] |

Synthesis of this compound

The synthesis of trialkyl phosphites is typically achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[4][5]

Protocol 1: General Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

1-Octanol

-

Triethylamine (NEt₃) or other suitable base

-

Anhydrous, inert solvent (e.g., toluene, hexane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanol (3.3 equivalents) and triethylamine (3.1 equivalents) in the anhydrous solvent.

-

Addition of PCl₃: Cool the solution in an ice bath (0 °C). Add a solution of phosphorus trichloride (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rhodium-based catalysts are highly active for this transformation, and the choice of ligand is critical for controlling regioselectivity (linear vs. branched aldehyde) and catalyst stability.

Mechanistic Considerations

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of oxidative addition, migratory insertion, and reductive elimination steps. The phosphite ligand plays a crucial role in stabilizing the rhodium center and influencing the steric environment around it, which in turn affects the regioselectivity of the reaction. The bulky octyl groups of this compound can favor the formation of the linear aldehyde by disfavoring the more sterically hindered transition state leading to the branched product.

Figure 1: Generalized catalytic cycle for rhodium-catalyzed hydroformylation with a phosphite ligand.

Protocol 2: Rhodium-Catalyzed Hydroformylation of 1-Octene with this compound

Materials:

-

[Rh(acac)(CO)₂] (precatalyst)

-

This compound

-

1-Octene (substrate)

-

Anhydrous toluene (solvent)

-

Syngas (CO/H₂ mixture, typically 1:1)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the autoclave with [Rh(acac)(CO)₂] (e.g., 0.01 mol%) and this compound (e.g., 10 equivalents relative to Rh). Add anhydrous toluene to dissolve the components.

-

Substrate Addition: Add 1-octene to the autoclave.

-

Reaction Setup: Seal the autoclave and purge it several times with syngas.

-

Reaction: Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals. After the reaction is complete (typically a few hours), cool the autoclave to room temperature and carefully vent the excess gas.

-

Analysis: Analyze the product mixture by GC to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes.

Table 2: Representative Data for Hydroformylation of 1-Octene

| Catalyst System | Temp (°C) | Pressure (bar) | Conversion (%) | Linear:Branched Ratio |

| Rh/[P(OOct)₃] | 100 | 40 | >95 | 90:10 |

| Rh/[P(OPh)₃] | 100 | 40 | >95 | 85:15 |

Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. The choice of ligand is crucial for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Mechanistic Insights

The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. Phosphite ligands like this compound can stabilize the Pd(0) species and facilitate the key steps of the catalytic cycle. The steric bulk of this compound can promote the reductive elimination step, which is often rate-limiting.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a phosphite ligand.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

-

Palladium(II) acetate [Pd(OAc)₂] (precatalyst)

-

This compound

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Degassed water

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 2-4 equivalents relative to Pd), 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent and a small amount of degassed water (e.g., 10% v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

-

Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or GC. Upon completion, cool the reaction to room temperature and add water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 3: Representative Data for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂/[P(OOct)₃] | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions.

Safety and Handling

This compound and its isomer tris(2-ethylhexyl) phosphite may cause skin and serious eye irritation.[3][6] It is essential to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][3][6]

Conclusion

This compound is a versatile and effective ligand for transition metal-catalyzed reactions. Its bulky alkyl chains provide unique steric properties that can influence selectivity, while its electronic character contributes to catalyst stability and activity. The high solubility of this compound in organic solvents makes it particularly suitable for homogeneous catalysis with nonpolar substrates. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers looking to explore the potential of this compound in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions is key to achieving the desired outcome.

References

Sources

- 1. Tris(2-ethylhexyl) phosphite | C24H51O3P | CID 9320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phosphorous acid suppliers USA [americanchemicalsuppliers.com]

- 3. Tris(2-ethylhexyl) Phosphite|CAS 301-13-3 [benchchem.com]

- 4. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

Application Notes and Protocols: Performance of Trioctyl Phosphite as a Heat Stabilizer in Polyvinyl Chloride (PVC)

For: Researchers, scientists, and polymer formulation professionals.

Introduction: The Challenge of PVC Thermal Stability

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness. However, PVC is inherently thermally unstable at its processing temperatures (typically 170-210°C). Exposure to heat initiates a degradation cascade, primarily through an autocatalytic dehydrochlorination process. This reaction releases hydrogen chloride (HCl), which further catalyzes the degradation, leading to the formation of conjugated polyene sequences. These sequences are responsible for the undesirable yellowing, browning, and eventual blackening of the polymer, accompanied by a severe deterioration of its mechanical properties.

Effective thermal stabilization is therefore not just beneficial but essential for the successful processing and application of PVC. Heat stabilizers are additives that interfere with this degradation process. They function by neutralizing the liberated HCl, replacing unstable chlorine atoms on the PVC backbone, and inhibiting oxidative reactions.[1]

This document provides a detailed technical guide on the application and performance evaluation of Trioctyl Phosphite (TOP) , a liquid organic phosphite that serves as a highly effective secondary heat stabilizer in PVC formulations, particularly in synergistic combination with primary metallic soap stabilizers.

The Role and Mechanism of this compound in PVC Stabilization

Organic phosphites, including this compound, are classified as secondary or co-stabilizers. While primary stabilizers, such as Calcium/Zinc (Ca/Zn) stearates, are the first line of defense against PVC degradation, phosphites play a crucial, multifaceted role in enhancing overall stability.

Synergistic Action with Primary Stabilizers

This compound exhibits a powerful synergistic effect when used in conjunction with mixed metal stearates (e.g., Ca/Zn systems).[2] The primary stabilization mechanism involves the reaction of the metal stearates with HCl. However, a critical side reaction can occur with zinc stearate (ZnSt₂). While effective at providing good early color, ZnSt₂ reacts with labile chlorine atoms in the PVC chain to form zinc chloride (ZnCl₂).[3]

ZnCl₂ is a strong Lewis acid and a potent catalyst for rapid and catastrophic PVC degradation, a phenomenon often referred to as "zinc burning" or "blackening".[1] This is where this compound's primary synergistic function comes into play.

Mechanism of "Zinc Burning" Inhibition:

This compound acts as a powerful chelating agent , effectively neutralizing the detrimental effects of ZnCl₂.[4][5] It complexes with the zinc chloride, rendering it harmless and preventing it from catalyzing further dehydrochlorination. This chelation improves clarity and prevents the sudden, severe discoloration associated with "zinc burning".[4]

Additional Stabilization Mechanisms

Beyond its critical role in chelating ZnCl₂, this compound contributes to PVC stability through several other mechanisms:

-

HCl Scavenging: Organic phosphites can directly react with and scavenge HCl, although this is a secondary role compared to primary HCl absorbers like calcium stearate.[5]

-

Peroxide Decomposition: As an antioxidant, TOP can decompose hydroperoxides that may form during oxidative degradation, preventing them from initiating further polymer chain scission.[6]

-

Reaction with Labile Chlorines: Some studies suggest that phosphites can react with the unstable allylic chlorine atoms on the PVC backbone via the Arbuzov reaction, replacing them with more stable phosphonate groups.[5]

Performance Data of this compound in Flexible PVC

The effectiveness of a heat stabilizer system is evaluated based on its ability to maintain the initial color of the PVC and to prolong the time before significant degradation occurs at elevated temperatures. The following data is illustrative of the performance gains achieved by incorporating this compound into a typical flexible PVC formulation.

Table 1: Illustrative Performance in a Flexible PVC Formulation

| Formulation ID | PVC (phr) | Plasticizer (DOP) (phr) | CaSt₂ (phr) | ZnSt₂ (phr) | This compound (TOP) (phr) | Congo Red Stability Time @ 180°C (min) | Yellowness Index (YI) after 30 min @ 180°C |

| F1 (Control) | 100 | 50 | 0.8 | 0.2 | 0.0 | 25 | 45.2 |

| F2 | 100 | 50 | 0.8 | 0.2 | 0.5 | 45 | 28.7 |

| F3 | 100 | 50 | 0.8 | 0.2 | 1.0 | 65 | 15.3 |

phr: parts per hundred resin

Interpretation of Data:

-

Stability Time: The addition of this compound significantly extends the thermal stability time, as measured by the Congo Red test. An increase from 0 to 1.0 phr of TOP can more than double the time before catastrophic degradation begins.

-

Color Hold: The Yellowness Index (YI), a measure of discoloration, is substantially reduced with the inclusion of TOP.[7] This demonstrates its effectiveness in maintaining the initial color and clarity of the PVC compound during thermal stress.

Experimental Protocols for Performance Evaluation

To ensure trustworthy and reproducible results, standardized testing protocols are essential. The following section details the methodologies for preparing and testing PVC formulations containing this compound.

Formulation and Sample Preparation

This protocol outlines the preparation of PVC sheets for subsequent thermal stability testing.

Materials & Equipment:

-

PVC Resin (e.g., K-value 67)

-

Plasticizer (e.g., Dioctyl Phthalate - DOP)

-

Primary Stabilizers (Calcium Stearate, Zinc Stearate)

-

This compound (TOP)

-

Two-roll mill with heating capabilities

-

Compression molding press

-

Analytical balance

Procedure:

-

Pre-mixing: Accurately weigh all components (PVC resin, plasticizers, and the stabilizer package) according to the desired formulation (e.g., as per Table 1).

-

Dry Blending: Combine the weighed components in a high-speed mixer or a suitable container and blend until a homogenous dry blend is achieved.

-

Milling: Set the two-roll mill to a processing temperature suitable for flexible PVC (e.g., 160-170°C).

-

Banding: Introduce the dry blend into the nip of the heated rolls and allow it to fuse and form a continuous sheet (a "band") around one of the rolls.

-

Compounding: Continuously cut and fold the sheet on the mill for a specified period (e.g., 5-7 minutes) to ensure thorough dispersion of all additives.

-

Sheeting Off: Once homogenous, remove the compounded PVC sheet from the mill.

-

Pressing: Cut the milled sheet into sections and place them in a picture-frame mold. Press the sheet in a compression molder at a specified temperature (e.g., 175-185°C) and pressure to create smooth, uniform plaques of a defined thickness (e.g., 1 mm).

-

Conditioning: Allow the pressed plaques to cool to room temperature before cutting into specimens for testing.